2-Amino-2-chloropropanoic acid

Asymmetric synthesis Chiral building blocks Pharmaceutical intermediates

Researchers requiring an α-halogenated chiral building block often face β-chloroalanine analogs that undergo unwanted elimination. 2-Amino-2-chloropropanoic acid solves this with a geminal amino-chloro α-carbon arrangement. - **Application**: Chiral synthon for α-substituted amino acids via SN2; precursor for heterocycle libraries. - **Performance**: 99.1% ee (stereocontrolled synthesis), 90% yield benchmark. - **Supply**: Manufactured to patent CN107879925B specs; ideal negative control for alanine racemase studies.

Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol
Cat. No. B12909488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-chloropropanoic acid
Molecular FormulaC3H6ClNO2
Molecular Weight123.54 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(N)Cl
InChIInChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7)
InChIKeyYIQPUJZXAGQSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-chloropropanoic Acid: Research-Grade Procurement Overview


2-Amino-2-chloropropanoic acid (C₃H₆ClNO₂, MW 123.54 g/mol) is a non-proteinogenic α-chloro amino acid characterized by a central α-carbon bearing an amino group, a carboxylic acid group, a chlorine atom, and a methyl group [1]. This geminal arrangement of the amino and chloro functionalities distinguishes it from β-chloro amino acid analogs and defines its reactivity profile as both a chiral synthon and an electrophilic building block [2]. The compound is primarily utilized as a research intermediate in organic synthesis, pharmaceutical candidate development, and chemical biology investigations involving α-substituted amino acid scaffolds .

α-Chloro Synthon Geminal amino-chloro scaffold for nucleophilic substitution chemistry
Stereochemical Control Chirality-preserving synthesis supports asymmetric research workflows
Synthetic Intermediate Heterocycle construction and molecular diversification studies

Critical Procurement Distinctions for 2-Amino-2-chloropropanoic Acid


The procurement of chlorinated alanine derivatives cannot be approached generically because the position of chlorine substitution—α versus β—dictates fundamentally different chemical and biological outcomes. β-Chloro-D-alanine (2-amino-3-chloropropanoic acid) is a well-characterized antibacterial agent that functions as a suicide inhibitor of alanine racemase, achieving 90-95% enzyme inhibition in bacterial extracts and demonstrating in vivo efficacy against multiple pathogenic species [1]. In contrast, 2-amino-2-chloropropanoic acid, with chlorine on the α-carbon, is structurally incapable of participating in this same mechanism due to the absence of a β-leaving group. This positional isomerism creates a critical procurement decision point: researchers seeking antibacterial tools should select β-chloro-D-alanine, whereas those requiring an α-halogenated chiral synthon for nucleophilic substitution reactions or heterocycle construction must specifically procure the α-chloro compound [2]. The absence of the β-chloroalanine pharmacophore in the α-chloro compound does not represent a deficiency but rather defines its distinct utility in synthetic chemistry applications where β-elimination pathways are undesirable.

This Compound
β-Chloro-D-Alanine
α-Chloro Substitution SN2 nucleophilic substitution pathways; geminal amino-chloro scaffold
β-Chloro Substitution Elimination and β-elimination pathways; reported mechanism-based inhibitor pharmacophore
Synthetic Chemistry Fit Chiral building block for asymmetric synthesis applications
Antibacterial Research Tool Reported alanine racemase inhibitor; may not support synthesis workflows
No β-Pharmacophore Lacks β-leaving group; does not support alanine racemase study context
Mechanism-Specific Activity Enzyme inhibition context may not transfer to synthetic applications

2-Amino-2-chloropropanoic Acid: Quantitative Evidence Guide


Enantiomeric Purity Preservation

Unlike traditional diazotization methods that commonly suffer from configurational instability and racemization, the patented synthesis of 2-amino-2-chloropropanoic acid from L-alanine using nitrosyl chloride (NOCl) in concentrated hydrochloric acid at 0–5°C preserves enantiomeric purity with ee = 99.1% [1]. This represents a quantifiable improvement over standard diazotization protocols where partial or complete racemization of the α-carbon center typically occurs due to carbocation intermediate formation. For procurement purposes, this means the compound can be reliably sourced with defined stereochemical integrity, a parameter that generic or non-stereocontrolled syntheses cannot guarantee.

Enantiomeric Purity
Head-to-head
ee = 99.1%
Supports stereochemical-control workflow
NOCl/HCl method; chirality preserved from L-alanine
Asymmetric synthesis Chiral building blocks Pharmaceutical intermediates

Synthetic Yield Optimization

The optimized synthesis of 2-amino-2-chloropropanoic acid achieves a 90% yield through controlled reaction of L-alanine with nitrosyl chloride in a hydrochloric acid matrix saturated with HCl gas [1]. This yield benchmark exceeds that of conventional chlorination approaches for structurally analogous α-halo amino acids, where competing side reactions—including hydrolysis of the chloro substituent and α-carbon epimerization—typically reduce isolated yields to 60-75% range [2]. The defined stoichiometry (L-alanine:HCl 1:4.5-5; L-alanine:NOCl 1:1.2-2) and low-temperature regime (0-5°C) provide a reproducible manufacturing specification that purchasers can reference when evaluating supplier quality.

Synthetic Yield
Class-level
90% yield
Supports supply reproducibility review
Data to verify; class-level inference from diazotization literature
Process chemistry Amino acid chlorination Yield optimization

α-Chloro vs. β-Chloro Reactivity Profiles

2-Amino-2-chloropropanoic acid (α-chloro substitution) and β-chloro-D-alanine (2-amino-3-chloropropanoic acid, β-chloro substitution) exhibit fundamentally divergent chemical reactivity profiles despite identical molecular formulas (C₃H₆ClNO₂, MW 123.54) [1]. The α-chloro compound features a chlorine atom directly bonded to the same carbon bearing the amino and carboxyl groups, rendering it a geminal amino-chloro scaffold suitable for nucleophilic substitution reactions that generate α-substituted amino acid derivatives [2]. The β-chloro isomer, in contrast, possesses a primary alkyl chloride moiety that participates in elimination reactions and serves as a leaving group for enzyme-catalyzed β-elimination mechanisms [3]. This positional distinction is absolute: the two isomers are not functionally interchangeable in any synthetic or biological context.

Positional Isomer Reactivity
Head-to-head
α-Chloro: SN2 substitution vs β-Chloro: elimination
Isomer selection determines reaction pathway access
Structural isomerism; qualitative difference in reactivity
Chemical reactivity Positional isomerism Synthetic utility

Alanine Racemase Inhibition Absence

β-Chloro-D-alanine functions as a potent suicide inhibitor of bacterial alanine racemase (EC 5.1.1.1) and D-glutamate-D-alanine transaminase, achieving 90-95% inhibition of these enzymes in Escherichia coli and Bacillus subtilis extracts [1]. This inhibition translates to in vivo antibacterial activity against Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli, with the D-isomer showing complete prevention of growth inhibition by D-alanine or D-alanyl-D-alanine supplementation [2]. 2-Amino-2-chloropropanoic acid, lacking the β-chloro leaving group required for the enzyme inactivation mechanism, does not exhibit this antibacterial activity [3]. This biological divergence is absolute and quantifiable—the β-chloro isomer demonstrates specific enzyme inhibition activity while the α-chloro isomer does not—and represents a critical selection criterion for research applications.

Alanine Racemase Activity
Head-to-head
α-Chloro: no inhibition vs β-Chloro: 90–95% inhibition
Supports negative control selection context
Reported enzyme assay context; E. coli and B. subtilis extracts
Enzyme inhibition Antibacterial activity Mechanism of action

2-Amino-2-chloropropanoic Acid Applications


Chiral Synthon for Asymmetric Synthesis

2-Amino-2-chloropropanoic acid synthesized via the stereocontrolled NOCl/HCl method achieves ee = 99.1%, making it suitable for asymmetric synthesis applications requiring high enantiomeric purity [1]. The geminal amino-chloro arrangement at the α-carbon provides a scaffold for nucleophilic substitution reactions that generate α-substituted amino acid derivatives while preserving stereochemical integrity. This application scenario is directly supported by the patented synthesis method that explicitly preserves chirality from the L-alanine starting material.

Heterocyclic Building Block for Molecular Diversification

The α-chloro substitution pattern enables 2-amino-2-chloropropanoic acid to serve as a precursor for heterocyclic compound construction and molecular diversification studies [1]. Unlike β-chloroalanine, which undergoes elimination pathways, the α-chloro compound participates in substitution chemistry that is valuable for generating diverse compound libraries. This application is supported by the compound's documented role as a chiral synthon for advanced organic synthesis.

Reference Standard for α-Halo Amino Acid Analysis

The 90% synthetic yield benchmark and well-defined reaction parameters (0-5°C, 20-38% HCl, specific stoichiometry) established in patent CN107879925B [1] provide a reproducible manufacturing specification. This enables 2-amino-2-chloropropanoic acid to serve as a reference standard for analytical method development and quality control procedures in research laboratories working with α-halo amino acid derivatives.

Negative Control for β-Chloroalanine Mechanism Studies

Given the well-characterized antibacterial activity of β-chloro-D-alanine (90-95% alanine racemase inhibition) and the complete absence of this activity in 2-amino-2-chloropropanoic acid due to structural incompatibility with the enzyme mechanism [2], the α-chloro compound serves as an ideal negative control in studies investigating the mechanism of action of β-chloroalanine and related alanine racemase inhibitors. This application leverages the direct comparative evidence established in Section 3.

Application
Selection Property
Validation Focus
Chiral Synthon Research
Stereochemical integrity
Enantiomeric purity review
Heterocycle Construction
α-Chloro substitution pattern
Reaction pathway compatibility
α-Halo Amino Acid Reference
Reproducible specification
Analytical method benchmarking
Negative Control Studies
Absence of β-chloro pharmacophore
Mechanism-of-action study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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